molecular formula C11H13ClO3 B1451953 4-Isopropoxy-3-methoxybenzoyl chloride CAS No. 3535-39-5

4-Isopropoxy-3-methoxybenzoyl chloride

Cat. No. B1451953
CAS RN: 3535-39-5
M. Wt: 228.67 g/mol
InChI Key: FVHZNLYHOIKLTD-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxybenzoyl chloride is a chemical compound with the CAS Number: 3535-39-5 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 4-isopropoxy-3-methoxybenzoyl chloride .


Molecular Structure Analysis

The InChI code for 4-Isopropoxy-3-methoxybenzoyl chloride is 1S/C11H13ClO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 . This compound contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aromatic), and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

The boiling point of 4-Isopropoxy-3-methoxybenzoyl chloride is 152-154/4 Torr .

Scientific Research Applications

Solvolysis in Microemulsions

4-Isopropoxy-3-methoxybenzoyl chloride, along with other benzoyl halides, has been studied for its reactivity in water-in-oil microemulsions. The study on solvolysis in AOT/isooctane/water systems revealed that the true rate constants for solvolysis at the interface decreased significantly with changes in the water-to-surfactant ratio. This behavior suggests a change in the electrophilic and nucleophilic characteristics of water in the microemulsion environment, impacting solvolysis rates and providing insights into the reactivity of such compounds in heterogeneous systems (Fernández et al., 2003).

Synthesis of Triazolones and NMR Calculations

The compound has been used in synthesizing 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The synthesized compounds were analyzed using various spectroscopic techniques and their acidity was investigated in non-aqueous solvents. Moreover, GIAO NMR calculations were performed to obtain isotropic nuclear magnetic shielding constants, providing valuable data for understanding the electronic properties of these compounds (Yüksek et al., 2008).

Understanding Solvolysis Rates

Studies on the solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, including 4-methoxybenzoyl chloride derivatives, have helped in understanding the factors affecting solvolysis rates. These studies employ extended Grunwald–Winstein equation correlation to elucidate the solvent nucleophilicity and ionizing power's impact on solvolysis rates, enhancing our understanding of reaction mechanisms in different solvent environments (Park & Kevill, 2011).

Safety And Hazards

This compound is an irritant . It’s important to handle it with care, avoiding contact with skin and eyes, and ensuring adequate ventilation when using it .

properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZNLYHOIKLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257735
Record name 3-Methoxy-4-(1-methylethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methoxybenzoyl chloride

CAS RN

3535-39-5
Record name 3-Methoxy-4-(1-methylethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(1-methylethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 4-isopropoxy-3-methoxy-benzoic acid (40.0 g, 190.3 mmol) in anhydrous dichloromethane (400 mL) at room temperature was slowly added thionyl chloride (27.8 mL, 381 mmol). The reaction was then transferred from a room temperature water bath to an oil bath that was then warmed to 30° C. The solution was allowed to stir overnight at 30° C. The reaction mixture was allowed to cool to room temperature prior to the addition of additional thionyl chloride (10.0 mL, 137 mmol). The reaction was allowed to stir at 40° C. for 3 hours. After completion, the reaction mixture was concentrated under reduced pressure, azeotrophing with toluene to provide 4-isopropoxy-3-methoxy-benzoyl chloride (44.3 g) as a yellow oil. The product was used in the next step without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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